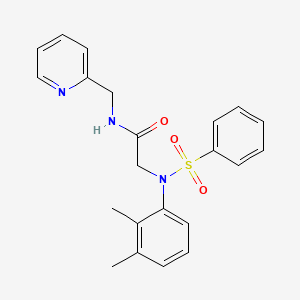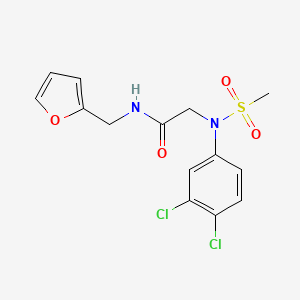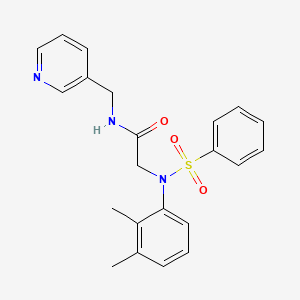![molecular formula C20H24N2O4S B3469429 4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as MPPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has a molecular formula of C20H25N2O4S. In
Mécanisme D'action
The mechanism of action of MPPEB involves the inhibition of specific enzymes, such as CA IX and MAO-B. By inhibiting these enzymes, MPPEB can disrupt the metabolic pathways of cancer cells and increase the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPPEB has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and increase the levels of dopamine in the brain. MPPEB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPPEB is its potency and specificity. It has been shown to be a potent inhibitor of CA IX and MAO-B, making it a promising candidate for cancer therapy and neurological disorders. However, one limitation of MPPEB is its solubility. It is a hydrophobic compound and may require the use of solubilizing agents for in vitro and in vivo studies.
Orientations Futures
There are many potential future directions for the study of MPPEB. One area of interest is the development of MPPEB analogs with improved solubility and potency. Another area of interest is the study of MPPEB in combination with other anti-cancer drugs or neurological agents. Additionally, the study of MPPEB in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
Applications De Recherche Scientifique
MPPEB has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. MPPEB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, MPPEB has also been studied for its potential applications in the treatment of neurological disorders. It has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine and other neurotransmitters. MPPEB has been shown to increase the levels of dopamine in the brain, making it a potential treatment for Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-7-17(8-6-16)22(15-20(23)21-13-3-4-14-21)27(24,25)19-11-9-18(26-2)10-12-19/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBWPEIKKJHQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3469354.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469369.png)
![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3469391.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3469397.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)methanesulfonamide](/img/structure/B3469405.png)


![ethyl 4-[N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3469434.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469447.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3469452.png)